- New process for the preparation of the PI3K inhibitor buparlisib, United States, , ,
Cas no 944396-07-0 (Buparlisib)
Buparlisib is een selectieve remmer van fosfoinositide 3-kinase (PI3K), met name gericht op de PI3Kα- en PI3Kβ-isoformen. Dit kleine molecuul interfereert met de PI3K/AKT/mTOR-signaalroute, wat vaak ontregeld is bij verschillende vormen van kanker. Buparlisib toont veelbelovende activiteit in preklinische en klinische studies, vooral bij solide tumoren zoals borstkanker en glioblastoma. Het vermogen om tumorprogressie te remmen en synergistische effecten te vertonen met andere antitumormiddelen maakt het een waardevolle kandidaat voor gecombineerde therapieën. De farmacokinetische eigenschappen, waaronder een goede orale biologische beschikbaarheid, dragen bij aan het therapeutische potentieel.

Buparlisib structure
Productnaam:Buparlisib
CAS-nummer:944396-07-0
MF:C18H21F3N6O2
MW:410.393553495407
MDL:MFCD18251596
CID:828436
PubChem ID:16654980
Buparlisib Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
- NVP-BKM-120
- 5-(2,6-di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-Pyridinamine
- BKM120
- BKM-120
- BKM120 (NVP-BKM120)
- BKM120 (NVP-BKM120, Buparlisib)
- Buparlisib( BKM120, NVP-BKM-120, NVP-BKM120 )
- NVP-BKM 120
- NVPBKM120
- NVP-BKM-120(5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine)
- Buparlisib
- BKM 120
- 5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine
- 5-[2,6-Di(Morpholin-4-Yl)pyrimidin-4-Yl]-4-(Trifluoromethyl)pyridin-2-Amine
- 0ZM2Z182GD
- AK103313
- C18H21F3N6O2
- 2-Py
- 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-pyridinamine (ACI)
- 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridine-2-amine
- BKM 120NX
- Buparlisib [USAN:INN]
- NSC754353
- BUPARLISIB [WHO-DD]
- CHEMBL2017974
- NSC-799370
- Buparlisib (USAN/INN)
- Buparlisib (BKM120)
- SCHEMBL146956
- AKOS016005372
- SMR004702786
- NCGC00262604-08
- 5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
- BDBM50380363
- BKM 120; 5-(2,6-di-4-Morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-pyridinamine; NVP-BKM 120
- NCGC00262604-01
- HY-70063
- BRD-K42191735-001-08-7
- NS00072516
- GTPL7878
- DB11666
- DB-079882
- SW218149-2
- BKM-120 (PI3K)
- J-516601
- HMS3295I15
- 944396-07-0 (free base)
- AC-35575
- NVP-BKM120
- MFCD18251596
- 3sd5
- Buparlisib [INN]
- BUPARLISIB [USAN]
- Buparlisib (BKM120, NVP-BKM120)
- CS-0089
- Buparlisib; BKM120
- 5-(2,6-di-morpholin-4-yl-pyrimidin-4-yl)-4-trifluoromethyl-pyridin-2-ylamine
- BKM-120NX
- BCP9001011
- 1202777-78-3
- s2247
- MLS006010984
- AS-40568
- NSC799370
- UNII-0ZM2Z182GD
- 944396-07-0
- SDCCGSBI-0654414.P001
- SD5
- Q25100534
- 2-Pyridinamine, 5-(2,6-di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-
- 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine
- SB16577
- BRD-K42191735-001-01-2
- D10584
- BKM120,NVP-BKM120
- NSC-754353
- BRD-K42191735-001-05-3
- BKM120-NX
- 5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine.
- CCG-264954
- CHEBI:71954
- BKM120 (NVP-BKM120, Buparlisib)?
- AC-32077
- HMS3655D16
- EX-A189
- 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-trifluoromethylpyridin-2-amine
- DTXSID50241486
-
- MDL: MFCD18251596
- Inchi: 1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23)
- InChI-sleutel: CWHUFRVAEUJCEF-UHFFFAOYSA-N
- LACHT: FC(C1C(C2C=C(N3CCOCC3)N=C(N3CCOCC3)N=2)=CN=C(N)C=1)(F)F
Berekende eigenschappen
- Exacte massa: 410.16780842g/mol
- Monoisotopische massa: 410.16780842g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 3
- Complexiteit: 530
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 89.6
- XLogP3: 1.5
Experimentele eigenschappen
- Kleur/vorm: No data avaiable
- Dichtheid: 1.382
- Smeltpunt: No data available
- Kookpunt: 645.7±65.0 °C at 760 mmHg
- Vlampunt: 344.3±34.3 °C
- Oplosbaarheid: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(243.67 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- Dampfdruk: 0.0±1.9 mmHg at 25°C
Buparlisib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Buparlisib Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC5154-1 g |
BKM120 (NVP-BKM120, Buparlisib) |
944396-07-0 | >98% | 1g |
$800.0 | 2022-03-01 | |
MedChemExpress | HY-70063-100mg |
Buparlisib |
944396-07-0 | 99.82% | 100mg |
¥3100 | 2024-05-25 | |
MedChemExpress | HY-70063-500mg |
Buparlisib |
944396-07-0 | 99.82% | 500mg |
¥6900 | 2024-05-25 | |
abcr | AB440091-1 g |
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine; . |
944396-07-0 | 1g |
€991.20 | 2023-07-18 | ||
MedChemExpress | HY-70063-5mg |
Buparlisib |
944396-07-0 | 99.82% | 5mg |
¥650 | 2024-05-25 | |
TRC | N925760-10mg |
NVP-BKM 120 |
944396-07-0 | 10mg |
$ 121.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1289369-1g |
5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine |
944396-07-0 | 97% | 1g |
$580 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1827-200mg |
Buparlisib |
944396-07-0 | 98.4% | 200mg |
¥ 3859 | 2023-09-07 | |
abcr | AB440091-1g |
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine; . |
944396-07-0 | 1g |
€1006.50 | 2025-02-16 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1827-5 mg |
Buparlisib |
944396-07-0 | 98.00% | 5mg |
¥850.00 | 2022-04-26 |
Buparlisib Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 5 °C; 7 h, 5 °C
1.2 16 h, 5 °C
1.2 16 h, 5 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane , Water ; 15 h, 90 °C
Referentie
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ; 20 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 15 h, 90 °C
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 15 h, 90 °C
Referentie
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 15 h, 90 °C
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 15 h, 90 °C
Referentie
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Buparlisib Raw materials
- 5-Bromo-4-(trifluoromethyl)pyridin-2-amine
- 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine
Buparlisib Preparation Products
Buparlisib Gerelateerde literatuur
-
Lijuan Zeng,Yuhua Cao,Ling He,Shuaishuai Ding,Xiu-wu Bian,Gan Tian J. Mater. Chem. B 2021 9 208
-
Jiao Hu,Gang Zhou,Yawei Tian,Xiaoming Zhao Org. Biomol. Chem. 2019 17 6342
-
Yan Mao,Yuzi Zhang,Qing Qu,Meizhong Zhao,Ying Lou,Junjun Liu,Ou huang,Xiaosong Chen,Jiayi Wu,Kunwei Shen Mol. BioSyst. 2015 11 1029
-
Dailong Zha,Yuanzhi Li,Yingqi Luo,Yingfan Liu,Zehong Lin,Chujie Lin,Siyue Chen,Jiangping Wu,Lihong Yu,Shaobin Chen,Peiquan Zhang,Wenhao Wu,Chao Zhang RSC Med. Chem. 2022 13 1082
-
Lynden G. Nicely,Ruturajsinh M. Vala,Dipti B. Upadhyay,Joaquina Nogales,Celestine Chi,Sourav Banerjee,Hitendra M. Patel RSC Adv. 2022 12 23889
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Diazines Piridinylpirimidine
- Andere chemische additieven Functionele additieven
- Farmaceutische en biochemische producten medisch doelklasse
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Diazines Pyrimidine en pyrimidine-derivaten Piridinylpirimidine
944396-07-0 (Buparlisib) Gerelateerde producten
- 2229314-45-6(2-({6-methylimidazo2,1-b1,3thiazol-5-yl}oxy)acetic acid)
- 2072-71-1(H-Cys(Carbamoyl)-OH)
- 2137931-17-8(4-(2-amino-1H-imidazol-1-yl)butan-1-ol)
- 2227892-23-9((2R)-2-amino-2-(4-bromo-5-chlorothiophen-2-yl)ethan-1-ol)
- 391649-88-0(4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile)
- 2248393-93-1(1,1-Dimethylethyl 2-amino-3,5-difluoro-4-methoxybenzoate)
- 64812-88-0((Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate)
- 2228264-60-4(2,2-difluoro-1-(pyridin-2-yl)ethan-1-amine)
- 795289-84-8(2-PROPENAMIDE, N-(6-AMINO-2-PYRIDINYL)-)
- 1361669-21-7(2-Methoxy-5-(2,3,4-trichlorophenyl)pyridine-4-acetic acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:944396-07-0)Buparlisib

Zuiverheid:99%/99%
Hoeveelheid:250mg/1g
Prijs ($):164.0/410.0
atkchemica
(CAS:944396-07-0)Buparlisib

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek